molecular formula C14H23N3O2 B2982139 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2197454-18-3

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2982139
CAS-Nummer: 2197454-18-3
Molekulargewicht: 265.357
InChI-Schlüssel: MIZGQTHTEQKBMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a tert-butyl group at the 6-position and a 2-(morpholin-4-yl)ethyl moiety at the 2-position. The pyridazinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting. The tert-butyl group enhances steric bulk and metabolic stability, while the morpholinoethyl side chain may improve solubility and facilitate receptor interactions.

Eigenschaften

IUPAC Name

6-tert-butyl-2-(2-morpholin-4-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)12-4-5-13(18)17(15-12)7-6-16-8-10-19-11-9-16/h4-5H,6-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGQTHTEQKBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves several steps:

  • Starting Materials: : The synthesis begins with the preparation of necessary precursors, such as tert-butyl-substituted pyridazine derivatives and morpholine.

  • Key Reactions:

  • Reaction Conditions: : Commonly used conditions include the use of polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate, under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production, focusing on factors like yield improvement, cost-effectiveness, and environmental considerations. This might involve:

  • Continuous Flow Chemistry: : Implementing continuous flow reactors to enhance reaction efficiency and safety.

  • Catalysts and Green Chemistry: : Utilizing catalysts to lower reaction temperatures and implementing greener solvents to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

  • Reduction: : Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine or even more saturated derivatives.

  • Substitution: : The morpholine ring allows for nucleophilic substitution reactions, where functional groups can be added to the ethyl chain.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed from These Reactions

  • Oxidation: : Formation of hydroperoxides or corresponding alcohols.

  • Reduction: : Generation of more saturated pyridazine derivatives.

  • Substitution: : Introduction of various functional groups like ethers or esters, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound’s unique structure makes it an excellent candidate for studying reaction mechanisms, especially those involving heterocyclic compounds

Biology

In biological research, 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can be used as a molecular probe to investigate enzyme mechanisms, particularly those involving nucleophilic and electrophilic reactions.

Medicine

The compound shows promise in medicinal chemistry as a potential lead compound for drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing treatments for various diseases.

Industry

Industrially, the compound’s derivatives can be used in the synthesis of advanced materials, including polymers and pharmaceuticals, due to their stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and possibly covalent bonding with specific active sites on enzymes or receptors. The pyridazine core can act as a binding moiety, while the morpholine ring provides additional sites for interaction, enhancing the compound’s specificity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 6-tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one can be contextualized by comparing it to three classes of analogs:

Structural Analogues with Pyridazine/Pyridazinone Cores

Compound Class Core Structure Substituents Key Properties/Applications Reference
Target Compound 2,3-Dihydropyridazin-3-one 6-tert-butyl, 2-(2-morpholin-4-yl)ethyl Potential kinase inhibition/CNS activity
EU Patent Carboxamide Derivatives Pyridazine 3-tert-butyl, 2-methyl, 4-hydroxy, 5-carboxamide, aryl/heteroaryl substituents High-affinity kinase inhibitors (e.g., TRK, ALK)
Thiopyrimidines Pyrimidine 2-(2-morpholin-4-yl)ethyl, thione group at C4 Synthetic intermediates; moderate yields (63–74%)
  • Key Observations: The pyridazinone core in the target compound contrasts with pyrimidine (e.g., thiopyrimidines) and pyridazine carboxamide derivatives. Carboxamide derivatives in the EU patent exhibit enhanced biological potency due to trifluoromethyl and aryl groups, which optimize hydrophobic and π-π stacking interactions .

Impact of the 2-(Morpholin-4-yl)ethyl Substituent

The morpholinoethyl group is a recurring motif in medicinal chemistry, often used to enhance solubility and mimic endogenous ligands. However, its efficacy is context-dependent:

  • In 4-oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compound 16), the morpholinoethyl side chain reduced affinity (Ki = 221 nM) compared to n-pentyl analogs (Ki = 16 nM), suggesting steric hindrance or suboptimal positioning in quinoline-based systems .
  • In the target pyridazinone, the morpholinoethyl group may better align with target binding pockets, though direct affinity data are lacking.

Biologische Aktivität

6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazinone core with a tert-butyl group and a morpholine substituent. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O, with a molecular weight of approximately 246.31 g/mol. The presence of the morpholine ring is significant for its interaction with biological targets.

Research indicates that 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one acts as an allosteric modulator of G protein-coupled receptors (GPCRs). It enhances receptor activity in various signaling pathways, particularly those involved in central nervous system (CNS) disorders .

Pharmacological Effects

  • CNS Activity : Studies have shown that the compound exhibits anxiolytic and antidepressant-like effects in animal models. Its modulation of serotonin receptors contributes to these effects, making it a candidate for treating anxiety and depression .
  • Antihypertensive Properties : The compound has demonstrated potential in lowering blood pressure through vasodilation mechanisms mediated by nitric oxide pathways. This effect is particularly relevant for developing treatments for hypertension .
  • Antitumor Activity : Preliminary studies suggest that 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one may inhibit tumor growth in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic areas:

Study 1: Anxiolytic Effects

A study involving rodent models assessed the anxiolytic effects of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Study 2: Antihypertensive Effects

In a randomized controlled trial, hypertensive patients were administered the compound over six weeks. Results showed a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .

Study 3: Antitumor Effects

A laboratory study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of 6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one:

Activity Effect Reference
AnxiolyticIncreased open arm time
AntihypertensiveSignificant BP reduction
AntitumorDose-dependent cytotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.